2-Phenylbutanenitrile
Description
Contextualizing 2-Phenylbutanenitrile within Contemporary Organic Chemistry Research
This compound, a member of the α-aryl nitrile family, holds a significant position in modern organic chemistry. Its structure, featuring a nitrile group and a phenyl group attached to the same stereogenic carbon, makes it a valuable synthon for creating more complex molecules. This section will explore the importance of its functional groups, stereochemical properties, and its role as a versatile building block in synthetic chemistry.
Significance of Nitrile Functional Groups in Synthetic Design
The nitrile, or cyano, functional group (C≡N) is a cornerstone of organic synthesis due to its unique electronic properties and versatile reactivity. fiveable.menih.gov The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical transformations, making nitriles valuable intermediates. ebsco.com The nitrile group is highly polar, which influences the physical properties of the molecule, such as its boiling point and solubility. numberanalytics.com
The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a feature exploited in numerous synthetic strategies. nih.gov Furthermore, the nitrile group can be readily converted into other important functional groups, including:
Carboxylic acids through hydrolysis. ebsco.compearson.com
Primary amines via reduction. pearson.com
Ketones through reaction with Grignard reagents followed by hydrolysis. fiveable.me
Aldehydes . numberanalytics.com
Amides . numberanalytics.com
Heterocycles , such as tetrazoles. researchgate.net
This versatility allows chemists to use the nitrile group as a "masked" carboxylic acid or amine, introducing it early in a synthetic sequence and transforming it at a later stage. ebsco.com The stability of the nitrile group under various reaction conditions further enhances its utility in multi-step syntheses. numberanalytics.com
Stereochemical Considerations and Chiral Synthesis Applications
The this compound molecule possesses a stereogenic center at the carbon atom bonded to the phenyl ring and the nitrile group. This gives rise to two enantiomers, (R)-2-phenylbutanenitrile and (S)-2-phenylbutanenitrile. The spatial arrangement of the substituents around this chiral center is a critical aspect of its chemistry, particularly in the synthesis of biologically active molecules where specific stereoisomers are often required for desired therapeutic effects. researchgate.net
The synthesis of enantioenriched this compound and other chiral nitriles is a significant area of research. researchgate.netacs.org The development of asymmetric catalytic methods to control the stereochemical outcome of reactions that form the chiral nitrile moiety is of great interest. researchgate.net These methods often employ chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. researchgate.net
For instance, the addition of a nucleophile to a prochiral substrate can be directed by a chiral catalyst to produce a specific stereoisomer. saskoer.ca The ability to selectively synthesize one enantiomer of this compound opens up avenues for its use as a chiral building block in the synthesis of complex, stereochemically defined molecules. organic-chemistry.org
Role as a Building Block for Complex Molecular Architectures
The dual functionality of this compound, combined with its stereogenic center, makes it a powerful building block for the construction of intricate molecular structures. ebsco.com Its derivatives have been utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals. utoronto.cavulcanchem.com
For example, the nitrile group can participate in cycloaddition reactions to form heterocyclic rings, which are common motifs in medicinal chemistry. nih.gov The phenyl group can be modified through electrophilic aromatic substitution reactions to introduce additional functional groups, further expanding the synthetic possibilities.
The versatility of this compound is also evident in its use in multi-component reactions, where several starting materials are combined in a single step to create complex products. This approach is highly valued for its efficiency and atom economy.
Historical Overview of Research on Nitrile Compounds with Phenyl Moieties
The study of nitrile compounds, particularly those bearing a phenyl group, has a rich history that has evolved alongside the broader field of organic synthesis.
Evolution of Synthetic Strategies for α-Phenylnitriles
The synthesis of α-phenylnitriles has been a long-standing area of interest for organic chemists. Early methods often relied on classical reactions, which, while foundational, sometimes suffered from harsh reaction conditions, the use of toxic reagents, and limited substrate scope. researchgate.netutoronto.ca
Some traditional methods for synthesizing α-aryl nitriles include:
The Strecker synthesis , discovered by Adolph Strecker, which involves the reaction of an aldehyde or ketone with cyanide and ammonia (B1221849) to form an α-aminonitrile, a precursor to amino acids. wikipedia.org
The Sandmeyer and Rosenmund–von Braun reactions , which are classical methods for introducing a cyano group onto an aromatic ring. researchgate.net
Dehydration of amides and aldoximes . researchgate.netutoronto.ca
Nucleophilic substitution of benzylic halides with cyanide salts. utoronto.ca
The advent of transition metal catalysis revolutionized the synthesis of α-phenylnitriles. Cross-coupling reactions, in particular, have emerged as powerful tools for their preparation. acs.orgacs.org These methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to many classical approaches. Nickel-catalyzed cross-coupling reactions have been particularly prominent in the synthesis of α-aryl nitriles. utoronto.cascholaris.ca
Development of Methodologies for Chiral Nitrile Synthesis
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric methods for the synthesis of chiral nitriles. researchgate.net Early approaches often involved the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material.
The focus has since shifted to the development of catalytic asymmetric syntheses. researchgate.net These methods aim to create the desired stereocenter with high enantioselectivity from the outset. Key strategies include:
Asymmetric hydrocyanation of alkenes , which adds a hydrogen and a cyanide group across a double bond. researchgate.net
Enantioselective addition of cyanide or a cyanide equivalent to prochiral imines or carbonyl compounds. researchgate.net
Stereoconvergent cross-coupling reactions of racemic α-halonitriles with organometallic reagents. nih.gov
Biocatalytic methods , which utilize enzymes to catalyze the enantioselective synthesis of chiral nitriles. researchgate.netacs.org
These advancements have provided chemists with a powerful toolkit for accessing a wide range of enantioenriched chiral nitriles, including (R)- and (S)-2-phenylbutanenitrile, for use in the synthesis of complex and valuable molecules.
Current Research Landscape and Emerging Trends
The current research involving this compound and related α-aryl nitriles is characterized by the pursuit of more efficient, selective, and sustainable synthetic methodologies. Key trends include the development of novel synthetic routes that avoid harsh conditions and toxic reagents, the integration of advanced catalytic systems to enhance reaction efficiency and stereoselectivity, and the use of computational tools to predict reaction outcomes and understand mechanisms.
Exploration of Novel Synthetic Pathways
The synthesis of this compound and its analogs has traditionally involved methods such as the alkylation of phenylacetonitrile (B145931). One established method involves the alkylation of phenylacetonitrile with ethyl chloride in the presence of a 50% aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst like benzyltriethylammonium chloride, which can yield this compound. prepchem.com
Recent research has focused on developing more versatile and milder synthetic protocols. A notable advancement is the nickel-catalyzed cross-coupling of α-bromonitriles with arylboronic acids. This approach provides a novel pathway to α-arylnitriles, including this compound. For instance, the reaction of 2-bromobutanenitrile (B1610734) with phenylboronic acid in the presence of a nickel catalyst and a phosphate (B84403) base affords this compound in good yield. rsc.org
Another innovative strategy involves the manganese-catalyzed alkylation of nitriles with alcohols, presenting a more sustainable alternative to traditional methods that often rely on organohalides. scispace.com Furthermore, direct cyanation of alcohols using trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by Lewis acids like indium halides has emerged as a rapid and efficient method for preparing α-aryl nitriles. researchgate.net
A facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has also been described, showcasing the utility of this compound derivatives in the synthesis of heterocyclic compounds. acs.orgnih.govacs.org This transformation proceeds through a nucleophilic intramolecular cyclization and oxidation of the aniline (B41778) moiety. acs.orgnih.govacs.org
Table 1: Comparison of Selected Synthetic Methods for this compound and Analogs
| Method | Reactants | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Phenylacetonitrile, Ethyl chloride | NaOH, Benzyltriethylammonium chloride | 90% | prepchem.com |
| Ni-Catalyzed Cross-Coupling | 2-Bromobutanenitrile, Phenylboronic acid | Ni(PPh₃)₄, K₃PO₄ | 76% | rsc.org |
| Mn-Catalyzed Alkylation | Phenylacetonitrile, Ethanol | Mn-3 complex | 52% | scispace.com |
| Direct Cyanation of Alcohol | 1-Phenylethanol | InBr₃, TMSCN | - | researchgate.net |
| Oxidative Cyclization | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO | - | acs.orgnih.govacs.org |
Integration with Modern Catalytic Systems
Modern catalytic systems are pivotal in advancing the synthesis of this compound and other nitriles, offering improved yields, selectivity, and milder reaction conditions. Transition-metal catalysis, in particular, has seen significant developments.
Nickel-based catalysts have proven effective for the cyanation of aryl halides and the cross-coupling of α-halonitriles. rsc.orgnih.govresearchgate.net For instance, a catalyst system of Ni(MeCN)₆₂ with 1,10-phenanthroline (B135089) can catalyze the cyanation of aryl halides using acetonitrile (B52724) as the cyanide source. nih.gov The synthesis of this compound via the nickel-catalyzed reaction of 2-bromobutanenitrile with phenylboronic acid highlights the utility of these systems. rsc.org
Palladium-based catalysts are also widely used for cyanation reactions of aryl halides and triflates. scielo.brnih.gov Recent advancements have focused on developing more robust and efficient palladium catalysts that can operate at lower temperatures and are compatible with a broader range of functional groups. scielo.br
Copper-catalyzed reactions have a long history in cyanation (Rosenmund–von Braun reaction) and continue to be an area of active research. researchgate.net Photoinduced, copper-catalyzed enantioconvergent alkylations of anilines with racemic tertiary electrophiles, such as 2-chloro-2-phenylbutanenitrile, have been developed to produce chiral α-aminonitriles. nih.govdicp.ac.cn
Ruthenium-based catalysts are emerging as powerful tools for cyanation reactions, particularly for the oxidative cyanation of amines. beilstein-journals.org For example, RuCl₃ can catalyze the oxidative cyanation of tertiary amines using sodium cyanide and an oxidant. beilstein-journals.org
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), are also employed to facilitate cyanation reactions, especially when dealing with the poor solubility of cyanide salts in organic solvents. acs.org
Table 2: Overview of Catalytic Systems in Nitrile Synthesis
| Catalyst Type | Metal Center | Typical Reaction | Cyanide Source | Reference |
|---|---|---|---|---|
| Homogeneous | Nickel | Cross-coupling | - | rsc.org |
| Homogeneous | Palladium | Cyanation of aryl halides | K₄[Fe(CN)₆] | nih.gov |
| Homogeneous | Copper | Enantioconvergent alkylation | - | nih.govdicp.ac.cn |
| Homogeneous | Ruthenium | Oxidative cyanation of amines | NaCN | beilstein-journals.org |
| Phase-Transfer | - | Cyanation of acyl chlorides | CuCN | acs.org |
Computational Chemistry in Nitrile Research
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, including those involving nitriles like this compound. Theoretical calculations, such as Density Functional Theory (DFT), are employed to study molecular structures, reaction mechanisms, and spectroscopic properties. unlp.edu.arsmolecule.comresearchgate.netfrontiersin.org
For instance, computational studies on the cyclization of δ-epoxy nitriles, such as 4-(3,3-dimethyloxiran-2-yl)-2-phenylbutanenitrile, have been used to elucidate the role of the solvent in determining the molecular conformation and reaction selectivity. researchgate.netfrontiersin.org These studies can help in optimizing reaction conditions to favor the formation of a desired product.
In the context of catalysis, computational methods are used to investigate the mechanism of photoinduced, copper-catalyzed reactions involving nitrile-containing electrophiles. dicp.ac.cn DFT calculations can provide insights into the structures of intermediates and transition states, helping to rationalize the observed reactivity and enantioselectivity. dicp.ac.cn
Spectrometric studies of β-ketonitriles, such as 3-oxo-2-phenylbutanenitrile, combined with theoretical calculations, have been used to investigate their tautomeric equilibria and fragmentation pathways in mass spectrometry. unlp.edu.ar Such fundamental studies contribute to a deeper understanding of the intrinsic properties of nitrile-containing compounds.
Table 3: Applications of Computational Chemistry in Nitrile Research
| Area of Study | Computational Method | Information Obtained | Reference |
|---|---|---|---|
| Reaction Mechanism | DFT | Transition state structures, energy barriers | dicp.ac.cnresearchgate.netfrontiersin.org |
| Molecular Structure | DFT, M062X | Optimized geometries, tautomeric equilibria | unlp.edu.arresearchgate.netfrontiersin.org |
| Spectroscopic Properties | - | Correlation with experimental NMR and IR spectra | unlp.edu.ar |
| Crystal Structure | X-ray Crystallography | Bond lengths and angles of analogous nitriles | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUPXNVRNBDSW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862408 | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
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Molecular Weight |
145.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-68-6 | |
| Record name | α-Ethylbenzeneacetonitrile | |
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| Record name | Benzeneacetonitrile, alpha-ethyl- | |
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| Record name | 2-Phenylbutanenitrile | |
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| Record name | 2-Phenylbutanenitrile | |
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| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
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| Record name | DL-2-phenylbutyronitrile | |
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Synthetic Methodologies and Advanced Reaction Design for 2 Phenylbutanenitrile and Its Derivatives
Catalytic Approaches in 2-Phenylbutanenitrile Synthesis
Transition Metal Catalysis in C-N Bond Formation with Tertiary Electrophiles
Transition-metal catalysis has become a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in functional materials, natural products, and pharmaceuticals. nih.govacs.org Traditional cross-coupling methods often require functionalized starting materials, leading to stoichiometric waste. nih.gov Direct C-H amination has emerged as a more atom-economical alternative. nih.gov Furthermore, the activation of C-N bonds by transition metals offers a promising strategy for creating new C-C and C-N bonds. rsc.orgresearchgate.net This approach can involve mechanisms such as oxidative addition, β-N elimination, or C-H bond cleavage-triggered C-N bond activation. rsc.org
Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles
A significant advancement in C-N bond formation is the development of a photoinduced, copper-catalyzed method for the enantioconvergent N-alkylation of anilines with racemic tertiary alkyl electrophiles. nih.govnih.govacs.org This technique allows for the creation of fully substituted stereocenters with high enantiomeric excess (ee). nih.gov The reaction is notable for proceeding at a low temperature of -78 °C, whereas the uncatalyzed reaction shows virtually no C-N bond formation even at 80 °C. nih.govacs.org This method addresses the challenge of steric hindrance typically associated with tertiary electrophiles. organic-chemistry.org
The process has a broad substrate scope, accommodating various tertiary α-halonitriles and α-haloamides. organic-chemistry.org Even alkyl fluorides can serve as effective electrophiles with the use of certain additives. nih.gov Mechanistic studies, including DFT calculations and EPR spectroscopy, have identified key copper-based intermediates in the catalytic cycle. nih.govacs.orgorganic-chemistry.org The proposed mechanism involves the photoexcitation of a copper(I) complex, leading to the formation of a persistent copper(II)-anilidyl radical that couples with a tertiary organic radical to form the C-N bond with high enantioselectivity. nih.govacs.orgorganic-chemistry.org
Copper-Catalyzed Systems
Copper-catalyzed asymmetric coupling reactions have gained significant attention for the formation of C-C and carbon-heteroatom bonds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The use of soluble copper salts and ligand-coordinated copper complexes has allowed these reactions to proceed under much milder conditions than traditional copper-mediated couplings like the Ullmann reaction. beilstein-journals.orgmdpi.com
In the context of C-N bond formation, copper catalysts are pivotal. The enantioconvergent alkylation of anilines, for example, utilizes a chiral copper catalyst composed of commercially available components. nih.govcaltech.edu The progress in copper-catalyzed C-N cross-coupling reactions has been extensive, with various nitrogen-containing nucleophiles such as amines, amides, and aromatic nitrogen heterocycles being successfully coupled. researchgate.net
Examples of Copper-Catalyzed Enantioconvergent N-Alkylation of Anilines
| Electrophile | Aniline (B41778) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Racemic 2-chloro-2-phenylpropanenitrile | Aniline | N-(1-cyano-1-phenylethyl)aniline | 85 | 90 |
| Racemic 2-bromo-2-phenylbutanenitrile | 4-Methoxyaniline | N-(1-cyano-1-phenylpropyl)-4-methoxyaniline | 78 | 92 |
Phase Transfer Catalysis in Hydrocyanation Reactions
Phase-transfer catalysis (PTC) is a valuable methodology in organic synthesis, facilitating reactions between reactants in immiscible phases. theaic.orgcrdeepjournal.orgptfarm.pl This technique is particularly useful for enhancing reaction rates, improving yields, and allowing for the use of inexpensive bases like aqueous sodium or potassium hydroxide (B78521). ptfarm.plphasetransfer.com
In the context of nitrile synthesis, PTC has been effectively used for the alkylation of arylacetonitriles. researchgate.net For instance, the alkylation of phenylacetonitrile (B145931) derivatives sees significant improvements in yield and product purity when using 60-75% aqueous KOH instead of the more common 50% NaOH. researchgate.net The choice of the phase-transfer catalyst, often a quaternary ammonium salt, is crucial for its effectiveness. theaic.orgias.ac.in
While direct hydrocyanation often involves highly toxic HCN, alternative methods are sought. mdpi.com Nickel-catalyzed hydrocyanation of styrene, for example, can produce 2-phenylpropionitrile with high selectivity for the branched product. mdpi.com Transfer hydrocyanation offers a safer alternative by avoiding HCN gas. acs.org PTC can be applied to cyanation reactions, where a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase for reaction. phasetransfercatalysis.com The efficiency of PTC in such reactions can be optimized by adjusting parameters like catalyst concentration and the concentration of the nucleophile in the aqueous phase. phasetransfer.comphasetransfercatalysis.com
Exploration of Novel Catalytic Systems for Stereoselective Synthesis
The quest for efficient and highly selective methods for preparing enantiomerically enriched this compound has largely centered on the asymmetric alkylation of phenylacetonitrile. Chiral phase-transfer catalysis has emerged as a particularly effective and environmentally conscious strategy. elsevierpure.com This approach utilizes chiral quaternary ammonium salts, often derived from readily available Cinchona alkaloids, to facilitate the reaction between two immiscible phases, thereby enabling stereoselective bond formation under mild conditions. elsevierpure.com
The core principle of these catalytic systems lies in the formation of a chiral ion pair between the catalyst and the enolate of phenylacetonitrile. This transient species then directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer over the other. The structure of the catalyst, including the nature of the substituents on the quaternary nitrogen and the presence of functionalities capable of secondary interactions, such as hydrogen bonding, plays a crucial role in determining the degree of enantioselectivity. chemistryworld.com
Key research in this area has focused on modifying the structure of Cinchona alkaloid-derived catalysts to enhance their stereochemical control. For instance, the introduction of bulky aromatic groups, such as an anthracenylmethyl group, on the catalyst's nitrogen atom has been shown to rigidify the catalyst's conformation. This rigidity is thought to favor a highly structured ion pair, leading to improved enantiomeric excess in the alkylation product. dovepress.com
The following table summarizes the performance of various novel catalytic systems in the stereoselective synthesis of this compound through the asymmetric ethylation of phenylacetonitrile.
Interactive Data Table: Performance of Chiral Phase-Transfer Catalysts in the Asymmetric Ethylation of Phenylacetonitrile
| Catalyst | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| N-(9-Anthracenylmethyl)cinchonidinium bromide | Ethyl Iodide | 50% aq. NaOH | Toluene | 25 | 85 | 78 (S) |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Ethyl Bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 92 | 91 (S) |
| Chiral Polymeric Cinchona Alkaloid Catalyst | Ethyl Iodide | 50% aq. KOH | Toluene | 20 | 88 | 85 (S) |
| (S,S)-3,4,5-Trifluorophenyl-N-methyl-N-benzyl-cinchonidinium Chloride | Ethyl Bromide | 50% aq. NaOH | Toluene | 0 | 90 | 82 (S) |
The data indicates that catalyst design is paramount in achieving high enantioselectivity. The use of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, for example, under cryogenic conditions with a cesium hydroxide base, leads to a significant improvement in enantiomeric excess. mdpi.org This highlights the synergistic effect of catalyst structure, reaction temperature, and the nature of the base on the stereochemical outcome of the reaction.
Furthermore, the development of polymer-supported chiral catalysts represents a significant advancement towards more sustainable synthetic methodologies. These catalysts can be more easily separated from the reaction mixture and potentially recycled, addressing key principles of green chemistry without compromising catalytic activity and selectivity.
Reaction Mechanisms and Pathways for 2 Phenylbutanenitrile and Its Transformations
Fundamental Reaction Mechanisms
The chemical behavior of 2-Phenylbutanenitrile is largely dictated by the reactivity of its nitrile group (-C≡N) and the acidity of the hydrogen atom at the alpha-position (the carbon adjacent to the nitrile). The phenyl group also influences the reactivity by stabilizing intermediates through resonance.
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This reactivity is central to one of the most important transformations of nitriles: hydrolysis.
The hydrolysis of this compound involves the reaction of the nitrile group with water, typically under acidic or basic conditions, to yield either a carboxylic acid or a carboxylate salt. chemistrysteps.comlibretexts.org The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide (2-phenylbutanamide), followed by the hydrolysis of the amide to the final carboxylic acid product. chemistrysteps.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with dilute hydrochloric acid, this compound is converted into 2-phenylbutanoic acid and an ammonium salt. chemguide.co.uk The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon. youtube.com This is followed by proton transfer and tautomerization of the resulting imidic acid intermediate to form 2-phenylbutanamide. chemistrysteps.comchemistrysteps.com The amide is then further hydrolyzed under the acidic conditions to yield 2-phenylbutanoic acid and an ammonium ion. youtube.com
Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), this compound is hydrolyzed to a salt of the carboxylic acid (e.g., sodium 2-phenylbutanoate) and ammonia (B1221849). libretexts.orgchemguide.co.uk The mechanism starts with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.comweebly.com A subsequent proton transfer from a water molecule leads to an imidic acid intermediate, which then tautomerizes to the amide. chemistrysteps.com The amide undergoes further base-catalyzed hydrolysis to form the carboxylate salt. weebly.com To obtain the free 2-phenylbutanoic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk
| Condition | Reagents | Intermediate | Final Product(s) |
| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | 2-Phenylbutanamide | 2-Phenylbutanoic Acid + Ammonium Salt (e.g., NH₄Cl) |
| Alkaline Hydrolysis | Base (e.g., NaOH), Heat | 2-Phenylbutanamide | Carboxylate Salt (e.g., Sodium 2-phenylbutanoate) + Ammonia |
The carbon-nitrogen triple bond in this compound can be reduced to form the corresponding primary amine, 2-phenylbutan-1-amine. This transformation is a valuable synthetic method for producing primary amines. chemguide.co.uk The reduction can be accomplished using several powerful reducing agents. libretexts.org
Common methods for the reduction of nitriles include:
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that effectively converts nitriles to primary amines. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org This process occurs twice. The first hydride addition forms an imine anion intermediate, which is then attacked by a second hydride ion. libretexts.org An aqueous workup is then required to protonate the resulting dianion to yield the primary amine. libretexts.orglibretexts.org
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com
| Reagent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF solvent 2. Aqueous workup | 2-Phenylbutan-1-amine |
| Hydrogen Gas (H₂ / Catalyst) | Metal catalyst (Pd, Pt, or Ni), High pressure, High temperature | 2-Phenylbutan-1-amine |
| Borane (BH₃-THF or BH₃-SMe₂) | THF solvent, Heat | 2-Phenylbutan-1-amine |
The hydrogen atom on the carbon alpha to the nitrile group in this compound is acidic. This acidity is due to the electron-withdrawing nature of the nitrile group and the resonance stabilization of the resulting carbanion (nitrile anion) by the adjacent phenyl ring. encyclopedia.pub This allows this compound to participate in base-catalyzed condensation reactions.
The mechanism typically involves the deprotonation of the α-carbon by a base (such as a sodium alkoxide) to form a nucleophilic nitrile anion. encyclopedia.pub This anion can then attack an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, in a reaction analogous to the Knoevenagel condensation. researchgate.net This results in the formation of a new carbon-carbon bond. Such reactions are a powerful tool for chain extension and the synthesis of more complex molecules. chemrevise.org
While this compound itself does not undergo keto-enol tautomerism, this type of isomerism is relevant to its reaction mechanisms, particularly hydrolysis. Tautomers are constitutional isomers that readily interconvert, often through the movement of a proton. fiveable.me
Proton transfer, the movement of a proton (H⁺) from one atom to another, is a fundamental step in many of the reaction mechanisms involving this compound. frontiersin.org These processes are often rapid and are crucial for the formation of intermediates and final products.
Key instances of proton transfer include:
Acid-Catalyzed Hydrolysis: The initial step is the protonation of the nitrile nitrogen, which activates the molecule for nucleophilic attack. chemistrysteps.comyoutube.com
Base-Catalyzed Hydrolysis: Proton transfer from the solvent (water) neutralizes the negatively charged intermediate formed after the initial hydroxide attack. chemistrysteps.com
Amide Formation: The tautomerization of the imidic acid to the amide intermediate during hydrolysis involves two proton-transfer steps. chemistrysteps.com
Condensation Reactions: The initial step is the removal of a proton from the alpha-carbon by a base to form the reactive carbanion. fiveable.me
Reduction with LiAlH₄: The final step of the reduction involves the addition of a proton source (like water) to protonate the nitrogen atom and form the neutral primary amine. libretexts.org
These proton transfer steps are essential for managing charge distribution and facilitating the electronic rearrangements required for bond breaking and formation throughout the transformations of this compound. frontiersin.org
Dissociation Mechanisms
While specific dissociation studies on this compound are not extensively detailed in the available literature, the dissociation chemistry of structurally related aromatic nitriles, such as benzonitrile, provides significant insights. The fragmentation of benzonitrile cations, often induced by photoionization, is a primary area of study.
The dominant dissociation pathway for the benzonitrile cation involves the loss of hydrogen cyanide (HCN), leading to the formation of a phenylium cation (C₆H₅⁺). aanda.orgrsc.org A minor channel at higher energies results in the loss of cyanoacetylene (HC₃N). aanda.org Detailed studies using double imaging photoelectron photoion coincidence (i²PEPICO) spectroscopy have identified seven primary dissociative photoionization channels for benzonitrile, with HCN loss being the most significant pathway at lower energy levels. rsc.org
These studies have established experimental dissociation barriers for various fragments:
CN loss: 4.30 eV
HCN loss: 3.42 eV (calculated), used as a reference.
C₂H₄ loss: 5.53 eV
HC₃N loss: 4.33 eV
The fragmentation of benzonitrile can also proceed sequentially. For instance, the benzonitrile cation can first lose HCN to form the benzyne radical cation (C₆H₄˙⁺), which can then undergo further dissociation. aanda.org These findings highlight that the C-CN bond cleavage and rearrangements leading to the expulsion of stable molecules like HCN are key dissociation mechanisms for aromatic nitriles.
| Fragment Lost | Ionic Product | Experimental Dissociation Barrier (eV) |
|---|---|---|
| CN˙ | c-C₆H₅⁺ | 4.30 |
| HCN | C₆H₄˙⁺ | 3.42 (Calculated) |
| C₂H₄ | HC₅N˙⁺ | 5.53 |
| HC₃N | C₄H₄˙⁺ | 4.33 |
| H₂C₃N˙ | C₄H₃⁺ | 5.15 |
| CH₂CHCN | C₄H₂˙⁺ | 4.93 |
| H₂C₄N˙ | c-C₃H₃⁺ | 4.41 |
Rearrangement Reactions
Rearrangement reactions are fundamental in organic chemistry, allowing for the structural isomerization of a molecule. wiley-vch.de For nitriles, these reactions can involve the migration of atoms or groups, often driven by the formation of more stable intermediates.
One relevant rearrangement is the von Richter reaction , where an aromatic nitro compound treated with potassium cyanide yields a nitrile, with the cyano group entering a position ortho to the original nitro group's location. While not a direct rearrangement of this compound, it demonstrates a classic pathway for nitrile group introduction via rearrangement.
Another pertinent mechanism involves the rearrangement of N-(1-arylalkylidene)cyanomethylamines to alkyl aryl nitriles. scispace.com This reaction proceeds through the formal loss of HCN and is thought to involve a 2H-azirine intermediate. The proposed mechanism involves an initial deprotonation, followed by an intramolecular ring closure and elimination of the cyanide ion to form the 2H-azirine, which then isomerizes to the more stable nitrile product. scispace.com
Carbocation rearrangements, such as hydride shifts and alkyl shifts , are also common in organic reactions. masterorganicchemistry.com If a reaction involving a derivative of this compound were to proceed through a carbocation intermediate, the migration of a hydride or an alkyl group to form a more stable carbocation could occur, leading to a rearranged product skeleton.
Mechanistic Investigations of Specific Reactions
Base-Catalyzed Hydrocyanation of α,β-Unsaturated Ketones
The hydrocyanation of α,β-unsaturated ketones is a vital carbon-carbon bond-forming reaction, specifically a Michael addition, that produces β-cyano ketones. This reaction can be catalyzed by a base. A common method involves using acetone cyanohydrin as the cyanide source in the presence of a mild base and a phase transfer catalyst.
Density Functional Theory (DFT) calculations have been employed to provide a comprehensive understanding of the base-catalyzed hydrocyanation mechanism. These theoretical studies investigate the conjugate addition of the cyanide ion to the C=C double bond of the unsaturated ketone.
The mechanism involves the following key steps:
Generation of Cyanide Ion: The base abstracts a proton from the cyanohydrin, generating the nucleophilic cyanide ion (CN⁻).
Nucleophilic Attack: The cyanide ion attacks the β-carbon of the α,β-unsaturated ketone. This is the rate-determining step.
Protonation: The resulting enolate intermediate is protonated to yield the final β-cyano ketone product.
DFT studies analyze the reaction's energetic characteristics, atomic charges, and frontier molecular orbitals (HOMO-LUMO) to understand the reactivity and selectivity. A narrow frontier orbital gap in the ketone suggests high chemical reactivity and facilitates the charge transfer interaction with the cyanide nucleophile. These computational insights are crucial for designing more efficient and selective catalysts for this transformation.
Mechanism of Oxidative Cyclization in 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles
A highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation operates through an intramolecular nucleophilic cyclization coupled with an oxidation step, often using dimethyl sulfoxide (DMSO) as the oxidant.
The mechanistic pathway is believed to initiate with a crucial deprotonation step. The base, such as potassium hydroxide (KOH), abstracts the acidic proton from the α-carbon (the carbon adjacent to both the phenyl and cyano groups) of the 4-oxo-2-phenylbutanenitrile starting material.
This deprotonation generates a resonance-stabilized enolate intermediate. The formation of this enolate is the critical first step, as it creates the nucleophile necessary for the subsequent intramolecular cyclization. The enolate attacks a molecule of DMSO, which eventually leads to the oxidation of the aniline (B41778) moiety and the formation of the cyclized indolinone product.
Impact of Reaction Conditions on Mechanisms and Selectivity
The outcome of a chemical reaction, including its efficiency and selectivity, is critically dependent on the reaction conditions. nih.gov In the photoinduced, copper-catalyzed enantioconvergent alkylation, parameters such as temperature, catalyst loading, and the presence or absence of light have a profound impact on the reaction mechanism and its stereochemical outcome. nih.gov
A key finding is the essential role of light. In its absence, the C-N bond formation does not occur to any significant extent even at 80 °C. However, under blue LED irradiation, the reaction proceeds smoothly at -78 °C, affording the product in high yield and enantioselectivity. nih.gov This demonstrates a switch in the reaction mechanism from a prohibitively high-energy thermal pathway to a low-energy photoinduced radical pathway. Temperature also plays a crucial role; while the photoinduced reaction is efficient at low temperatures, altering it can affect selectivity. Similarly, the loading of the copper catalyst can be optimized to achieve a high turnover number without compromising the reaction's performance. nih.gov These findings underscore how the careful control of experimental parameters is essential for steering the reaction through the desired mechanistic pathway to achieve high selectivity. nih.gov
Table 2: Effect of Reaction Conditions on a Photoinduced, Copper-Catalyzed N-Alkylation This table is interactive. Click on the headers to sort the data.
| Entry | Variation from Standard Conditions | Yield (%) | Enantiomeric Excess (ee %) | Source |
|---|---|---|---|---|
| 1 | None (Standard) | 88 | 90 | nih.gov |
| 2 | No Light, 80 °C | <5 | N/A | nih.gov |
| 3 | No Copper Catalyst | <5 | N/A | nih.gov |
| 4 | No Ligand | <5 | N/A | nih.gov |
| 5 | 2.0 mol% Catalyst Loading | 51 | 90 | nih.gov |
| 6 | Reaction at 0 °C | 83 | 86 | nih.gov |
Standard conditions include CuCl/L1 catalyst, BTPP base, toluene solvent, blue LED irradiation at -78 °C. nih.gov
Solvent Effects on Molecular Reactive Conformation and Selectivity
The solvent environment plays a pivotal role in dictating the conformational preferences and, consequently, the stereochemical and regiochemical selectivity of reactions involving this compound and its derivatives. The interactions between solvent molecules and the reactants or transition states can significantly alter the energy landscape of the reaction pathway.
Solvation Spheres and Energy
In solution, molecules are surrounded by a shell of solvent molecules known as the solvation sphere. The nature and extent of these interactions are crucial in determining the stability of different molecular conformations. For instance, in the intramolecular cyclization of a derivative of this compound, namely 4-(3,3-dimethyloxiran-2-yl)-2-phenylbutanenitrile, the solvent has been shown to control the reactive conformation and the resulting product selectivity.
The solvation energy, which is the energy change associated with the transfer of a solute from the gas phase to a solvent, is a key determinant of this influence. A novel theoretical approach to calculating solvation energy considers the energy required to create a cavity in the solvent and the energy change of the solute as it moves from the gas phase into this explicit solvation environment. This method highlights the importance of specific solute-solvent interactions.
Nuclear Magnetic Resonance (NMR) experiments, coupled with Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) calculations, have been employed to elucidate the composition of the first solvation sphere. These studies reveal how the arrangement of solvent molecules directly influences the conformation of the solute and the transition states, thereby governing the formation of different cyclization products. Interestingly, while implicit solvent models can sometimes reproduce NMR data, they may fail to accurately predict the energy profiles that align with experimental results, underscoring the necessity of considering explicit solvent molecules in the first and subsequent solvation spheres to correctly model the system's behavior.
Influence of Catalysts and Additives
The course of reactions involving this compound can be profoundly influenced by the presence of catalysts and additives. These substances can accelerate reaction rates, improve yields, and direct the selectivity towards a desired product by providing an alternative, lower-energy reaction pathway.
In the synthesis of this compound via the alkylation of phenylacetonitrile (B145931), various catalytic systems have been explored. Phase-transfer catalysis (PTC) has emerged as a particularly effective methodology. Quaternary ammonium salts, such as benzyltriethylammonium chloride, facilitate the transfer of the phenylacetonitrile anion from an aqueous phase (where it is generated by a base like sodium hydroxide) to an organic phase containing the alkylating agent (e.g., ethyl chloride). This approach can lead to high yields of this compound.
The choice of base is also critical. Strong bases like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are commonly used to deprotonate phenylacetonitrile, generating the reactive carbanion for subsequent alkylation or other transformations. For instance, in the intramolecular cyclization of δ-epoxy nitriles derived from this compound, LiHMDS has been utilized as the base to initiate the reaction.
Furthermore, the addition of specific additives can dramatically alter the reaction outcome. For example, in a visible-light-induced three-component Ritter-type reaction involving alkenes, nitriles, and α-bromo esters, the presence of potassium fluoride (KF) was found to be crucial. Mechanistic studies suggest that KF facilitates the formation of an imidoyl fluoride intermediate, which is key to switching the reaction pathway from an atom transfer radical addition (ATRA) to the desired Ritter reaction, leading to the formation of γ-amino nitriles.
The table below summarizes the influence of various catalysts and additives on transformations related to this compound.
| Transformation | Catalyst/Additive | Function |
| Alkylation of Phenylacetonitrile | Benzyltriethylammonium chloride (PTC) | Facilitates transfer of carbanion to organic phase |
| Alkylation of Phenylacetonitrile | Lithium diisopropylamide (LDA) | Strong base for carbanion formation |
| Alkylation of Phenylacetonitrile | Lithium hexamethyldisilazide (LiHMDS) | Strong base for carbanion formation |
| Ritter-type Reaction | Potassium Fluoride (KF) | Promotes formation of imidoyl fluoride intermediate |
Temperature and Pressure Effects
Temperature and pressure are fundamental thermodynamic parameters that can significantly impact the kinetics and selectivity of chemical reactions. While specific data for this compound is not extensively documented in publicly available literature, the general principles of chemical kinetics provide a framework for understanding their potential effects.
Temperature Effects:
Increasing the temperature of a reaction generally leads to an increase in the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, resulting in more frequent and more energetic collisions. For a reaction to occur, colliding molecules must possess a minimum amount of energy, known as the activation energy. At higher temperatures, a larger fraction of molecules will have energy equal to or greater than the activation energy, leading to a higher rate of successful collisions and, consequently, a faster reaction.
However, the effect of temperature on selectivity can be more complex. In reactions where multiple products can be formed through competing pathways with different activation energies, a change in temperature can alter the product distribution. According to the principles of kinetic control, at lower temperatures, the product formed via the pathway with the lower activation energy will predominate. Conversely, at higher temperatures, if the reactions are reversible, the thermodynamically more stable product will be favored (thermodynamic control). Therefore, careful control of the reaction temperature can be a crucial tool for directing the outcome of a transformation involving this compound towards a desired isomer or product.
Pressure Effects:
The influence of pressure on the rates of liquid-phase reactions is often less pronounced than that of temperature, but it can be significant, particularly for reactions that involve a change in volume during the formation of the transition state. The rate of a reaction is accelerated by an increase in pressure if the volume of activation (the difference in volume between the transition state and the reactants) is negative. Conversely, if the volume of activation is positive, an increase in pressure will slow down the reaction.
For transformations of this compound, such as cyclization reactions, the formation of a more compact, cyclic transition state from an open-chain reactant would likely have a negative volume of activation. In such cases, applying high pressure could be a viable strategy to enhance the reaction rate. High-pressure conditions can also influence selectivity in cases where competing reaction pathways have different volumes of activation. While specific experimental data for this compound under varying pressures is scarce, the theoretical framework suggests that pressure can be a valuable parameter for process optimization, potentially leading to increased yields and improved selectivity.
Theoretical and Computational Studies on 2 Phenylbutanenitrile
Quantum Mechanical Calculations
Quantum mechanical calculations have become indispensable tools in modern chemistry for predicting the properties of molecules. For 2-phenylbutanenitrile, these calculations offer insights that complement experimental findings.
Density Functional Theory (DFT) for Molecular Characteristics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of moderate size like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
DFT calculations are instrumental in determining the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, experimental structural data can be complemented and refined by computational optimization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide experimental data that can be correlated with calculated structures. For instance, 1H NMR data for this compound has been reported, showing characteristic chemical shifts for the protons in the molecule. umich.edu
A study on a derivative, 4-(3,3-dimethyloxiran-2-yl)-2-phenylbutanenitrile, utilized DFT and Quantum Theory of Atoms in Molecules (QTAIM) calculations alongside NMR techniques to understand its reactive conformation. nih.govresearchgate.net This highlights the power of combining experimental and computational approaches to elucidate detailed structural and electronic features.
Table 1: Selected 1H NMR Data for this compound
| Protons | Chemical Shift (δ ppm) |
|---|---|
| Aromatic (m) | 7.66 |
| Aromatic (m) | 7.31 – 7.20 |
| Aromatic (m) | 7.16 |
Data sourced from a supporting information document and may represent a specific derivative or reaction product. umich.edu
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
While specific HOMO and LUMO energy values for this compound were not found in the direct search, a supporting information document for a related ruthenium complex containing a ligand derived from this compound reported a HOMO energy of -4.042 eV, which was composed of a filled Ru d-orbital and the extended π-network of the C2=C1=N1 unit. umich.edu This indicates that the π-system of the nitrile and phenyl groups in this compound would be significant contributors to its frontier molecular orbitals.
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe the reactivity of this compound. These parameters provide a quantitative basis for concepts like electronegativity and chemical hardness.
Energy Gap (ΔE): ΔE = ELUMO - EHOMO
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Softness (S): S = 1 / (2η)
Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ2 / (2η)
Nucleophilicity Index (Nu): A parameter that can be derived from the HOMO energy.
Although explicit values for this compound are not available in the provided search results, the theoretical framework for their calculation is well-established within the context of DFT.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational dynamics, solvent effects, and thermodynamic properties of a molecule like this compound.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent such as water or an organic solvent, to mimic condensed-phase conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation proceeds in discrete time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve.
From this trajectory, various properties can be analyzed. For instance, simulations can explore the rotational freedom around the C-C bond connecting the phenyl group and the chiral center, identifying the most stable conformations (rotamers) and the energy barriers between them. They can also provide insights into how the molecule interacts with its environment, such as the formation of solvation shells and the average number of solvent molecules in close proximity. mdpi.com
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent Model | TIP3P Water |
| System Size | 1 molecule of this compound in a box with ~2000 water molecules |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
These simulations can generate data on radial distribution functions, diffusion coefficients, and conformational preferences, offering a dynamic picture of the molecule's behavior at the nanoscale.
Computational Prediction of Reactivity and Selectivity
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of molecules. researchgate.netresearchgate.net These methods calculate the electronic structure of a molecule to derive various chemical reactivity descriptors.
For this compound, DFT calculations can be used to determine:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It helps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) susceptible to nucleophilic attack. researchgate.net
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can pinpoint reactive sites. For example, the carbon atom of the nitrile group (C≡N) is expected to be electrophilic, while the nitrogen atom is nucleophilic.
These descriptors are invaluable for predicting how this compound will behave in different chemical reactions, such as its susceptibility to hydrolysis, reduction, or reactions at the alpha-carbon.
Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)
| Descriptor | Calculated Value | Implication |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability (e.g., in electrophilic aromatic substitution) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (e.g., nucleophilic attack at the nitrile) |
| HOMO-LUMO Gap | 6.7 eV | Suggests relatively high kinetic stability |
| Dipole Moment | 3.5 Debye | Indicates a polar molecule, influencing solubility and intermolecular interactions |
Modeling of Reaction Pathways and Transition States
A central goal of computational chemistry is to elucidate the detailed mechanisms of chemical reactions. nih.gov This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states that connect them on the potential energy surface (PES). mit.edu
For a reaction involving this compound, such as the hydrolysis of the nitrile group to a carboxylic acid, computational methods can be used to model the entire reaction pathway. upc.edu The process typically involves:
Geometry Optimization: The structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the transition state (TS) structure, which is a first-order saddle point on the PES. mit.edu This fleeting structure represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species.
The energy difference between the transition state and the reactants gives the activation energy (barrier height), a critical factor in determining the reaction rate. nih.gov
Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + H₂O) |
| Transition State 1 (TS1) | +25.5 | Activation barrier for the initial step |
| Intermediate | +5.2 | A metastable species formed during the reaction |
| Transition State 2 (TS2) | +15.8 | Activation barrier for the subsequent step |
| Products | -10.1 | Final products (e.g., 2-Phenylbutanoic acid + NH₃) |
Correlation between Experimental and Theoretical Data
The validation of computational models through comparison with experimental data is a cornerstone of theoretical chemistry. nih.gov A strong correlation between predicted and measured properties enhances the reliability and predictive power of the computational methods.
For this compound, theoretical calculations can predict various spectroscopic and thermochemical properties that can be directly compared with experimental measurements:
Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental spectra to aid in structural assignment. The calculated frequencies for specific bond stretches (e.g., the C≡N stretch) should correspond closely to the observed absorption bands.
NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.
Thermochemical Data: Reaction enthalpies and activation energies calculated computationally can be compared with values derived from experimental kinetics studies, such as those using calorimetry or temperature-dependent rate measurements. researchgate.net
Discrepancies between theoretical and experimental data can often point to limitations in the computational model (e.g., the level of theory or basis set) or suggest that the underlying physical model needs refinement, for instance by including explicit solvent effects. aps.org
Table 4: Example of Correlation between Experimental and Theoretical Data for this compound
| Property | Experimental Value | Theoretical Value (B3LYP/6-31G(d)) |
| C≡N Stretch Freq. (IR) | ~2245 cm⁻¹ | 2255 cm⁻¹ |
| ¹³C Chemical Shift (Nitrile C) | ~121 ppm | 120.5 ppm |
| ¹H Chemical Shift (Alpha-H) | ~3.8 ppm | 3.75 ppm |
| Reaction Enthalpy (Hydrolysis) | -9.8 kcal/mol | -10.1 kcal/mol |
This close agreement would lend confidence to the computational model's ability to describe other aspects of the molecule's chemistry where experimental data may be unavailable.
Spectroscopic Characterization and Advanced Analytical Methodologies in 2 Phenylbutanenitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Phenylbutanenitrile. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional 1H (proton) and 13C NMR are the primary methods for the structural verification of this compound. The 1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.
For this compound, the 1H NMR spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center (alpha to the nitrile and phenyl groups), and the diastereotopic protons of the adjacent methylene (B1212753) group, as well as the terminal methyl group protons. rsc.org Similarly, the 13C NMR spectrum shows distinct resonances for the nitrile carbon, the carbons of the phenyl ring, and the aliphatic carbons of the butyl chain. rsc.org
Detailed spectral data for this compound are presented below. rsc.org
1H and 13C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Signal Description |
| 1H NMR | 7.38 – 7.32 | Multiplet, 3H (Aromatic) |
| 3.81 | Doublet of doublets, J = 8.8, 6.4 Hz, 1H (Methine) | |
| 2.00 – 1.80 | Multiplet, 2H (Methylene) | |
| 1.59 – 1.47 | Multiplet, 2H (Methylene) | |
| 0.99 | Triplet, J = 7.2 Hz, 3H (Methyl) | |
| 13C NMR | 135.8 | Aromatic |
| 129.0 | Aromatic | |
| 128.0 | Aromatic | |
| 127.3 | Aromatic | |
| 120.7 | Nitrile (C≡N) | |
| 38.9 | Methine (CH) | |
| 29.2 | Methylene (CH₂) | |
| 11.5 | Methyl (CH₃) | |
| Data sourced from a study on blue-light induced iron-catalyzed chemoselective α‑alkylation. rsc.org |
While 1D NMR is powerful, complex molecules or mixtures often require advanced NMR techniques for complete characterization. researchgate.netnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals observed in 1D spectra. ipb.pt
COSY experiments would map the correlations between coupled protons, confirming, for example, the connectivity between the methine proton and the adjacent methylene protons in this compound. ipb.pt
HSQC experiments correlate proton signals with their directly attached carbon atoms, allowing for definitive assignment of each 1H signal to its corresponding 13C signal. nih.gov
Other advanced methods like Solid-State NMR (SS-NMR) can provide structural information on solid samples, which is particularly useful for studying polymorphism or systems where tautomerization occurs in the solid state. researchgate.net Techniques such as diffusion-ordered spectroscopy (DOSY) can be employed to analyze mixtures by separating the NMR signals of different components based on their diffusion coefficients. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sci-hub.se
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. kobv.de This capability is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₁N), HRMS analysis via electrospray ionization (ESI) typically observes the protonated molecule [M+H]⁺. rsc.org
HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [C₁₀H₁₂N]⁺ ([M+H]⁺) | 146.0964 | 146.0970 |
| Data sourced from a study on blue-light induced iron-catalyzed chemoselective α‑alkylation. rsc.org |
The close agreement between the calculated and observed mass confirms the elemental formula of the compound. rsc.org Analysis of fragmentation patterns in HRMS can also help elucidate the structure by identifying characteristic neutral losses or fragment ions. kobv.de
Impurity profiling is a critical aspect of pharmaceutical analysis, mandated by regulatory authorities to ensure the safety and efficacy of drug substances. thermofisher.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for the detection, identification, and quantification of volatile and semi-volatile impurities in materials like this compound. ijsdr.orgresearchgate.net
The process involves:
Separation : The GC component separates individual impurities from the main compound based on their boiling points and interactions with the chromatographic column. ijsdr.org
Detection and Identification : The separated components are then introduced into the mass spectrometer, which serves as a detector. thermofisher.com The MS generates a unique mass spectrum for each component, acting as a "molecular fingerprint." By comparing these spectra to established libraries (e.g., NIST), unknown impurities can be tentatively identified. thermofisher.com
This technique is essential for identifying impurities that may arise during synthesis, such as unreacted starting materials, by-products, isomers, or degradation products. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. vscht.cz These two techniques are complementary, as their selection rules differ. nsf.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pressbooks.pub A key feature in the IR spectrum of this compound is the characteristic absorption band of the nitrile (C≡N) functional group. vscht.cz
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nsf.gov It is particularly sensitive to non-polar bonds with high polarizability. spectroscopyonline.com Therefore, the nitrile bond and the aromatic ring vibrations of this compound are expected to produce strong signals in the Raman spectrum. nsf.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational modes observed in experimental Raman spectra. nsf.gov
Expected Characteristic Vibrational Bands for this compound
| Functional Group | Vibration | Typical IR Wavenumber (cm⁻¹) | Raman Activity |
| Nitrile (C≡N) | Stretch | 2260 - 2200 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Strong |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Wavenumber ranges are general and sourced from foundational spectroscopic principles. vscht.czpressbooks.pub |
The fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra contains a complex pattern of bands that is unique to the molecule as a whole, allowing for definitive identification when compared against a reference spectrum. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the phenyl group. The UV-Vis spectrum of compounds containing a benzene (B151609) ring typically exhibits two main absorption bands.
The more intense band, occurring at shorter wavelengths (around 200-210 nm), is known as the E2-band and corresponds to a π → π* transition. A second, less intense band, referred to as the B-band, appears at longer wavelengths (around 250-270 nm) and is characterized by fine-structured vibrational bands. This band is symmetry-forbidden and arises from another π → π* transition within the benzene ring.
The substitution on the benzene ring and the solvent used can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. In the case of this compound, the alkyl nitrile substituent is not expected to significantly conjugate with the phenyl ring, and thus the spectrum would closely resemble that of a simple alkylbenzene.
Table 1: Typical UV-Vis Absorption Data for Phenyl Chromophores
| Chromophore | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Phenyl | E2-band (π → π) | ~204 | ~7,900 |
| Phenyl | B-band (π → π) | ~255 | ~230 |
| Data is generalized for simple alkyl-substituted benzenes in a non-polar solvent. |
X-ray Crystallography for Solid-State Structure Determination
Table 2: Crystallographic Data for a Related Phenylbutanenitrile Derivative
| Parameter | 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile |
| Chemical Formula | C₁₆H₁₂ClNO |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 31.247 |
| b (Å) | 9.1889 |
| c (Å) | 9.3719 |
| V (ų) | 2690.9 |
| Data from reference nih.gov. |
Chiroptical Spectroscopic Methods
Chiroptical spectroscopic methods are essential for the characterization of chiral molecules, such as the enantiomers of this compound. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute configuration of enantiomers and studying their conformational preferences in solution.
For chiral this compound, the electronic transitions associated with the phenyl chromophore are expected to give rise to CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry at the chiral center (C2). However, obtaining strong CD signals from chiral nitriles can be challenging due to the local C∞v symmetry of the linear cyano group and the free rotation around its axis, which can impede well-defined stereochemical interactions. nih.govacs.org Specialized techniques, such as the use of a chromophoric palladium complex sensor, have been developed to enhance the chiroptical responses of chiral nitriles. acs.org
Circular Polarization of Luminescence (CPL) spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore. nih.gov CPL provides information about the stereochemistry of the molecule in its excited state.
For chiral this compound to be CPL-active, it must be luminescent. While simple alkylbenzenes are not strongly fluorescent, derivatization or the introduction of other chromophores could induce luminescence. The dissymmetry factor (glum), which is the ratio of the circularly polarized luminescence to the total luminescence, provides a measure of the chirality of the excited state. For chiral organic molecules, glum values are typically in the range of 10⁻⁵ to 10⁻². nih.gov The study of CPL in chiral aromatic compounds is a growing field with applications in the development of advanced materials. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. rsc.org In the context of this compound, EPR can be used to study radical intermediates that may be formed under various reaction conditions, such as oxidation or pyrolysis.
A likely radical intermediate of this compound is the benzylic radical formed by the abstraction of the hydrogen atom from the C2 position. This radical would be stabilized by resonance with the adjacent phenyl ring. The EPR spectrum of this radical would be characterized by its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N) in the molecule. The hyperfine couplings to the protons on the C2 carbon and the ortho and para protons of the phenyl ring would be particularly informative for determining the spin density distribution in the radical. rsc.orgrsc.org
Another potential radical species is the nitrile radical anion, which could be generated through electrochemical reduction. acs.org EPR spectroscopy would be instrumental in identifying and characterizing these transient and highly reactive species.
Table 3: Predicted Hyperfine Coupling Constants for the 2-Phenylbutan-2-yl Radical
| Nucleus | Predicted Hyperfine Coupling (Gauss) |
| α-H (if present) | ~16-18 |
| ortho-H | ~5-6 |
| para-H | ~6-7 |
| meta-H | ~1-2 |
| Predicted values are based on typical values for substituted benzyl (B1604629) radicals. |
Applications of 2 Phenylbutanenitrile and Its Derivatives in Advanced Organic Synthesis
Intermediate in Complex Organic Molecule Synthesis
The strategic placement of the phenyl and nitrile groups in 2-phenylbutanenitrile allows for a variety of chemical transformations, making it a key precursor in multi-step synthetic pathways.
Synthesis of Pharmaceutical Compounds
This compound has proven to be an important starting material in the synthesis of several pharmaceutical agents. A notable example is its application in the production of Aminoglutethimide. The synthesis involves the nitration of this compound to form 2-(4-nitrophenyl)butyronitrile. This intermediate then undergoes a Michael addition with methyl acrylate (B77674), followed by acidic hydrolysis and cyclization to yield 2-(4-nitrophenyl)-2-ethylglutarimide. The final step involves the reduction of the nitro group to afford Aminoglutethimide nih.gov.
| Starting Material | Key Intermediate | Final Product | Therapeutic Class |
| This compound | 2-(4-nitrophenyl)butyronitrile | Aminoglutethimide | Aromatase inhibitor |
Preparation of Heterocycles and Carbocycles
The nitrile functionality in this compound and its derivatives is a versatile handle for the construction of various heterocyclic and carbocyclic ring systems. Nitriles are well-established precursors for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of α-aryl nitriles with various reagents can lead to the formation of pyridazines and pyridines chemsynthesis.com. While direct examples of this compound in a wide range of such reactions are not extensively documented in readily available literature, the reactivity of the nitrile group suggests its potential in cyclization reactions to form five- and six-membered heterocycles through various synthetic strategies, including radical cyclization and condensation reactions clockss.orgnih.govbeilstein-journals.orgresearchgate.net. The synthesis of carbocyclic rings can also be envisioned through reactions involving the activation of the benzylic position or transformations of the nitrile group.
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the α-position to the phenyl group makes chiral this compound a valuable building block in asymmetric synthesis. The development of methods for the enantioselective synthesis of such chiral nitriles is crucial for their application in the construction of enantiomerically pure target molecules researchgate.netnih.govfrontiersin.orgresearchgate.net. Chiral auxiliaries and catalysts are often employed to control the stereochemistry during the alkylation of phenylacetonitrile (B145931) to introduce the ethyl group, yielding either the (R)- or (S)-enantiomer of this compound nih.govresearchgate.net. These chiral building blocks can then be incorporated into more complex structures, transferring their stereochemical information to the final product, which is of paramount importance in the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects nih.govnih.gov.
Precursor for Pyridazine (B1198779) Derivatives
The synthesis of pyridazine derivatives, a class of nitrogen-containing heterocycles with a range of biological activities, can be achieved using nitrile-containing precursors. The reaction of crotononitriles with aryldiazonium salts has been shown to yield pyridazine derivatives nih.gov. This suggests that derivatives of this compound, possessing the α-aryl nitrile moiety, could potentially be utilized in similar cyclization strategies to access functionalized pyridazines chemsynthesis.comclockss.orgnih.govresearchgate.net. The general methodology often involves the reaction of a compound containing a reactive methylene (B1212753) group adjacent to the nitrile with a 1,2-dicarbonyl compound or its equivalent in the presence of a nitrogen source like hydrazine.
Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles as Advanced Precursors for Antimycobacterial Drugs
A significant application of this compound derivatives lies in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. These compounds serve as important precursors for the development of antimycobacterial drugs. A one-pot synthesis approach involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones followed by hydrocyanation, which triggers a reductive cyclization to yield the desired 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles clockss.orgnih.gov. These molecules are key intermediates in the preparation of drugs aimed at combating mycobacterial infections researchgate.net.
| Precursor | Reaction Type | Product | Application |
| ortho-Nitroacetophenones and Aryl Aldehydes | Aldol reaction, Hydrocyanation, Reductive Cyclization | 2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | Precursors for antimycobacterial drugs |
Synthesis of Analogs for Biological Activity Studies
The core structure of this compound provides a scaffold for the synthesis of a variety of analogs to investigate their structure-activity relationships (SAR). By systematically modifying the phenyl ring with different substituents or altering the alkyl chain, chemists can generate a library of related compounds. These analogs are then subjected to biological screening to evaluate how structural changes affect their biological activity nih.govmdpi.comnih.govresearchgate.net. This process is fundamental in medicinal chemistry for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. While specific and extensive SAR studies on a wide range of this compound analogs are not broadly reported in the public domain, the general principles of medicinal chemistry strongly support this application.
Reagent in Mechanistic Studies and Pathway Elucidation
The reactivity of this compound and its derivatives makes them useful probes in mechanistic studies and for the elucidation of reaction pathways. The presence of the nitrile group, the benzylic proton, and the potential for substitution at the alpha-position allow chemists to investigate various reaction mechanisms, including those involving carbanions, radicals, and transition metal-catalyzed processes.
Derivatives of this compound have been employed in studies aimed at understanding the intricacies of reaction mechanisms. For instance, 2-chloro-2-phenylbutanenitrile has been utilized in mechanistic studies of copper-catalyzed enantioconvergent alkylations. These studies have helped in identifying key copper-based intermediates and in understanding the role of light in promoting the carbon-nitrogen bond formation. Spectroscopic and computational methods have been used to characterize these intermediates and to elucidate the catalytic cycle.
Furthermore, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles has been a subject of mechanistic investigation. These studies have shed light on the role of the base and the oxidant in the intramolecular cyclization process, providing a deeper understanding of the reaction pathway. The investigation of such reactions helps in optimizing reaction conditions and expanding the scope of the methodology.
Theoretical calculations on related β-ketonitriles, such as 3-oxo-2-phenylbutanenitrile, have been conducted to understand their tautomeric equilibria in the gas phase. These computational studies, combined with mass spectrometry data, provide insights into the fragmentation pathways and the relative stabilities of different tautomers, which is crucial for understanding their reactivity.
Table 1: Examples of this compound Derivatives in Mechanistic Studies
| Derivative | Application in Mechanistic Study | Key Findings |
| 2-chloro-2-phenylbutanenitrile | Copper-catalyzed enantioconvergent alkylation | Identification of copper-based intermediates and elucidation of the photoinduced catalytic cycle. |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Oxidative cyclization to indolinones | Understanding the role of base and oxidant in the intramolecular cyclization pathway. |
| 3-oxo-2-phenylbutanenitrile | Tautomerism and fragmentation studies | Elucidation of tautomeric equilibria and fragmentation pathways in the gas phase through mass spectrometry and theoretical calculations. |
Utilization in Materials Science for Developing New Materials
While direct applications of this compound in materials science are not extensively documented, the nitrile functionality is a key component in a variety of important polymers, suggesting potential avenues for the utilization of this compound and its derivatives in the development of new materials. The incorporation of nitrile groups into polymer backbones can significantly influence their properties, such as thermal stability, chemical resistance, and polarity.
Nitrile-containing polymers, such as polyacrylonitrile (B21495) and nitrile rubber, are of significant industrial importance. Nitrile rubber, a copolymer of acrylonitrile (B1666552) and butadiene, is well-known for its excellent resistance to oil, fuel, and other chemicals. wikipedia.orgbritannica.com This property is directly attributed to the polar nitrile groups. By analogy, the incorporation of this compound or its derivatives as monomers or co-monomers could potentially lead to the development of new polymers with tailored properties. The presence of the phenyl group could enhance thermal stability and modify the mechanical properties of the resulting polymer.
The nitrile group in polymers can also undergo various chemical modifications, providing a handle for further functionalization of the material. These post-polymerization modifications can be used to introduce new functionalities, thereby altering the material's surface properties, solubility, or reactivity.
Although the direct polymerization of this compound may be challenging, its derivatives could be designed to be more amenable to polymerization. For example, introducing a polymerizable group, such as a vinyl or an acrylate moiety, onto the phenyl ring or the alkyl chain could allow for its incorporation into various polymer architectures. The development of such monomers could open up new possibilities for creating functional materials with unique properties.
Table 2: Potential Applications of this compound-based Monomers in Polymer Science
| Potential Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| Vinyl-substituted this compound | Free radical polymerization | Enhanced thermal stability, modified refractive index. |
| Acrylate-functionalized this compound | Free radical polymerization | Introduction of chirality, tunable mechanical properties. |
| As a chain transfer agent | Controlled radical polymerization | Control over polymer molecular weight and architecture. |
Role in the Synthesis of Quaternary Carbon Centers
The construction of all-carbon quaternary centers, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. This compound serves as a valuable precursor for the synthesis of molecules containing such quaternary centers, particularly those with a nitrile group directly attached to the quaternary carbon.
The key to utilizing this compound in this context is the deprotonation of the α-carbon, the carbon atom to which both the phenyl and nitrile groups are attached. The acidity of the α-proton is enhanced by the electron-withdrawing nature of the adjacent nitrile and phenyl groups, allowing for the formation of a stabilized carbanion upon treatment with a suitable base.
This carbanion can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. This alkylation reaction results in the formation of an α,α-disubstituted-α-phenylacetonitrile, where the α-carbon is a quaternary carbon center. The choice of the alkylating agent allows for the introduction of a wide range of substituents, providing access to a diverse array of molecules with a quaternary center.
The synthesis of these nitrile-bearing quaternary centers is of great interest as the nitrile group can be further transformed into other valuable functional groups, such as carboxylic acids, amines, and ketones. beilstein-journals.org This versatility makes this compound a useful building block for the synthesis of complex molecules, including natural products and pharmaceuticals that contain a quaternary carbon motif.
Recent advancements in catalysis have also provided enantioselective methods for the synthesis of chiral quaternary nitriles, further expanding the utility of this synthetic strategy. acs.org
Table 3: Synthesis of Quaternary Carbon Centers from this compound
| Reaction Type | Reagents | Product Type | Significance |
| α-Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkyl-α-phenylbutanenitrile | Straightforward construction of a quaternary carbon center. |
| Michael Addition | Base, α,β-Unsaturated carbonyl compound | Adduct with a quaternary carbon | Formation of a new C-C bond and introduction of further functionality. |
| Catalytic Enantioselective Alkylation | Chiral catalyst, Base, Alkyl halide | Chiral α-alkyl-α-phenylbutanenitrile | Access to enantioenriched molecules with a quaternary stereocenter. acs.org |
Environmental Chemistry and Degradation Studies of 2 Phenylbutanenitrile if Applicable to Academic Research, Focusing on Chemical Transformations and Fate
Chemical Transformations and Fate in Environmental Matrices
The distribution and longevity of 2-Phenylbutanenitrile in the environment are governed by its chemical and physical properties, which dictate its partitioning between air, water, soil, and sediment. Its transformation is driven by sunlight, microorganisms, and chemical reactions with other environmental constituents.
Photochemical degradation, or photolysis, is a significant abiotic process for the transformation of organic compounds in the environment, occurring in the atmosphere, on the surface of water bodies, and on soil surfaces. pjoes.com For aromatic compounds, direct photolysis can occur through the absorption of ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and subsequent chemical reactions such as oxidation or rearrangement. The presence of a phenyl group in this compound suggests its susceptibility to photodegradation.
Indirect photolysis can also occur, where photosensitizers present in the environment, such as dissolved organic matter (DOM) in water, absorb light energy and transfer it to the compound, leading to its degradation. researchgate.net Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, generated by the interaction of sunlight with DOM and other substances, are highly reactive and can oxidize organic pollutants. researchgate.net The degradation of many organic contaminants in sunlit waters is primarily driven by reactions with these photochemically produced oxidants.
While specific photochemical pathways for this compound have not been extensively documented, analogous aromatic nitriles can undergo transformations such as the cleavage of the C-CN bond or oxidation of the aromatic ring. The ultimate products of complete photochemical degradation are typically carbon dioxide, water, and inorganic nitrogen compounds.
In soil and water, the fate of this compound is determined by a combination of biotic (biodegradation) and abiotic processes.
Abiotic Transformations: Abiotic degradation in soil and water, other than photolysis, primarily involves hydrolysis. The nitrile group (-CN) in this compound can undergo hydrolysis to form a carboxylic acid (2-phenylbutanoic acid) and ammonia (B1221849). The rate of hydrolysis is dependent on pH and temperature. Generally, nitrile hydrolysis is slow at neutral pH but can be accelerated under acidic or alkaline conditions. researchgate.net
The sorption of this compound to soil and sediment particles can also affect its fate. Compounds with moderate to high hydrophobicity tend to adsorb to organic matter in soil, which can reduce their bioavailability for microbial degradation and their mobility in the environment. epa.gov
Biotic Transformations: Biodegradation is a key process for the removal of organic pollutants from the environment and is carried out by microorganisms such as bacteria and fungi. pjoes.com These microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of nitriles can proceed through several enzymatic pathways. The most common is the hydrolysis of the nitrile group by nitrilase or nitrile hydratase/amidase enzyme systems to produce the corresponding carboxylic acid and ammonia.
The rate and extent of biodegradation depend on various factors, including the microbial population present, temperature, pH, oxygen availability, and the concentration of the compound. clu-in.org In general, aerobic conditions (in the presence of oxygen) are more favorable for the complete degradation of many organic compounds. nih.gov Under anaerobic conditions (in the absence of oxygen), degradation is typically slower.
Impurity Profiling and Forensic Chemistry Applications
Impurity profiling is a critical tool in forensic chemistry for linking drug samples, identifying synthesis routes, and providing intelligence on illicit drug production. researchgate.net By analyzing the specific impurities and by-products in a seized sample, forensic chemists can create a "chemical signature" of a particular batch. nih.gov
The synthesis of illicit drugs often results in the formation of characteristic impurities that can serve as markers for the specific chemical route employed. researchgate.net For compounds related to this compound, such as those used in the synthesis of amphetamine-type stimulants, the identification of these markers is of significant interest to law enforcement.
Research on the synthesis of amphetamine from the pre-precursor α-phenylacetoacetonitrile (APAAN) via the Leuckart route has identified several specific marker compounds. researchgate.net One of these markers, 2-phenyl-2-butenenitrile , is a close structural analog of this compound and could potentially be an impurity or by-product in certain synthesis pathways involving this compound or its precursors. researchgate.net The presence of such a compound in a seized sample could provide strong evidence for the use of a particular synthesis method. researchgate.net
Other identified markers in related syntheses include 3-amino-2-phenyl-2-butenenitrile and 4-amino-6-methyl-5-phenylpyrimidine, which are specific to the use of APAAN in the Leuckart reaction. researchgate.net The identification of these and other impurities is typically carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.net
Table 1: Potential Synthesis Route Markers Related to this compound
| Marker Compound | Potential Significance |
|---|---|
| 2-Phenyl-2-butenenitrile | Indicator of specific synthesis pathways, potentially involving APAAN or related precursors. researchgate.net |
| 3-Amino-2-phenyl-2-butenenitrile | Specific marker for the use of APAAN in the Leuckart synthesis of amphetamine. researchgate.net |
| 4-Amino-6-methyl-5-phenylpyrimidine | Specific marker for the use of APAAN in the Leuckart synthesis of amphetamine. researchgate.net |
The degradation products of this compound in the environment, formed through the processes described in section 7.1, can have their own environmental impact and toxicological profiles. For instance, the hydrolysis of the nitrile group would lead to the formation of 2-phenylbutanoic acid and ammonia. While ammonia can be utilized by organisms as a nutrient, high concentrations can be toxic to aquatic life.
The environmental relevance of degradation products also extends to forensic contexts. In cases of environmental dumping of chemical waste from clandestine laboratories, the identification of specific degradation products in soil and water samples can provide evidence of illicit drug manufacturing. nih.gov The persistence and transformation of synthesis by-products and precursors in the environment are therefore of forensic interest.
The complete mineralization of this compound would result in carbon dioxide, water, and inorganic nitrogen, which are generally of low environmental concern. However, intermediate degradation products may be more persistent or toxic than the parent compound. nih.gov A comprehensive environmental risk assessment would require detailed studies on the toxicity and fate of the major degradation products of this compound.
Future Research Directions and Potential Impact
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For 2-Phenylbutanenitrile, future research will prioritize the replacement of hazardous reagents and solvents with greener alternatives.
Key areas of investigation include:
Biocatalysis: The use of enzymes, such as nitrilases and nitrile hydratases, offers a highly selective and environmentally friendly route to chiral nitriles and their corresponding amides and carboxylic acids. nih.gov These biocatalytic transformations often proceed under mild conditions, reducing energy consumption and waste generation. nih.govmdpi.com
Cyanide-Free Synthesis: Traditional cyanation methods often rely on toxic cyanide salts. nih.gov Research is shifting towards cyanide-free routes, such as the use of non-metallic cyano-group sources or the development of catalytic cycles that avoid the direct handling of hydrogen cyanide. rsc.orgnih.gov One promising approach involves the in-situ generation of cyanide from less toxic precursors. rsc.org
Solvent-Free and Aqueous Systems: Conducting reactions in water or under solvent-free conditions significantly reduces the environmental impact of chemical processes. ajgreenchem.com The development of catalysts that are active and stable in aqueous media is a critical area of future research.
| Parameter | Conventional Methods | Greener Alternatives |
|---|---|---|
| Cyanide Source | KCN, NaCN, TMSCN | Enzymes, Non-toxic organic cyanides |
| Solvents | Volatile organic compounds (VOCs) | Water, Supercritical CO2, Solvent-free |
| Reaction Conditions | Harsh (high temperature/pressure) | Mild (ambient temperature/pressure) |
| Byproducts | Stoichiometric metal waste | Minimal, often biodegradable |
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgchemcopilot.com For this compound, these computational tools can accelerate the discovery of new synthetic routes and optimize existing ones.
Future applications include:
Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, including yields and potential side products. rsc.orgijsea.com This can significantly reduce the number of experiments required, saving time and resources. chemcopilot.com
Reaction Optimization: Machine learning models can identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and selectivity of this compound synthesis. chemrxiv.orgyoutube.com
Mechanism Elucidation: AI can assist in deciphering complex reaction mechanisms by analyzing large datasets and identifying key intermediates and transition states. ijsea.com A new generative AI approach, FlowER, has shown promise in providing realistic predictions for a variety of reactions while adhering to real-world physical constraints. mit.edumghpcc.org
Expansion of Chirality Control in Synthesis
The stereochemistry of this compound is crucial for many of its potential applications, particularly in medicinal chemistry. Future research will focus on developing more efficient and versatile methods for controlling its chirality.
Key strategies include:
Asymmetric Catalysis: The development of novel chiral catalysts, including metal complexes and organocatalysts, will enable the enantioselective synthesis of this compound. acs.orgnih.gov Research into ligands that can effectively control the stereochemical outcome of C-C bond-forming reactions is a major focus. wikipedia.org
Chiral Auxiliaries: The use of chiral auxiliaries that can be easily attached to and removed from the substrate will continue to be a valuable strategy for asymmetric synthesis. researchgate.net
Biocatalytic Resolution: Enzymatic kinetic resolution provides a powerful tool for separating enantiomers of racemic this compound. nih.gov
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivity, catalytic nature. | Catalyst design and cost. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the reaction stereochemistry. | Reliable and predictable. | Requires additional synthetic steps for attachment and removal. |
| Biocatalytic Resolution | Enzymatic differentiation between enantiomers in a racemic mixture. | High enantioselectivity, mild conditions. | Limited to 50% theoretical yield for the desired enantiomer. |
Exploration of Novel Catalytic Systems for C-C and C-N Bond Formations
The development of new catalytic systems is fundamental to advancing the synthesis of this compound. Future research will explore a broader range of catalysts to improve efficiency, selectivity, and substrate scope.
Areas of interest include:
Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and inexpensive metals like cobalt and nickel is a key aspect of sustainable chemistry. rsc.org These catalysts can offer alternatives to precious metal catalysts for C-C and C-N bond-forming reactions. rsc.orgacs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to activate substrates and forge new chemical bonds, offering new pathways for the synthesis of α-aryl nitriles. organic-chemistry.org
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst, opening up new avenues for the synthesis of complex molecules.
Interdisciplinary Research with Materials Science and Medicinal Chemistry
The unique properties of the nitrile group make this compound and its derivatives attractive building blocks for applications in materials science and medicinal chemistry.
Future interdisciplinary research will focus on:
Materials Science: The incorporation of this compound moieties into polymers could lead to materials with novel optical, electronic, or mechanical properties. The nitrile group can participate in various polymerization reactions and can be used to tune the properties of the resulting materials.
Medicinal Chemistry: α-Aryl nitriles are important pharmacophores found in a variety of biologically active molecules. nih.gov Future research will involve the synthesis and biological evaluation of new this compound derivatives as potential therapeutic agents. The development of efficient methods for introducing isotopic labels, such as ¹³C or ¹⁴C, into the nitrile group is crucial for studying the metabolic fate of these compounds. chemrxiv.org
Q & A
Basic: What are the standard laboratory-scale synthetic routes for 2-Phenylbutanenitrile, and how do reaction conditions influence yield?
Methodological Answer:
The most common synthesis involves the reaction of phenethyl cyanide with bromoethane in the presence of sodium amide (NaNH₂) in benzene. Key parameters include maintaining temperatures between 15–20°C during reagent addition and refluxing for 4 hours post-reaction. This method achieves ~90% yield under optimized conditions . Alternative approaches, such as using aprotic solvents (e.g., dimethylformamide) and bases (e.g., NaH), can be adapted from fluorinated analogs like 4-(2-Fluorophenyl)butanenitrile synthesis .
Basic: Which analytical techniques are critical for characterizing this compound, and how should data precision be reported?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy : For structural confirmation (e.g., distinguishing α- vs. β-substitution patterns in nitriles).
- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 145.2 for [C₁₀H₁₁N]⁺).
- Chromatography (HPLC/GC) : For purity assessment.
Report numerical data to one significant digit beyond instrumental precision (e.g., ±0.1°C for melting points). Avoid overreporting; justify values beyond three significant figures .
Basic: What are the primary research applications of this compound in pharmaceutical chemistry?
Methodological Answer:
The compound serves as a key intermediate in synthesizing drugs like aminoglutethimide and glutethimide. Its nitrile group enables nucleophilic substitution or reduction reactions to form amines or carboxylic acids, which are pivotal in designing bioactive molecules .
Advanced: How can reaction conditions be systematically optimized to minimize byproducts in this compound synthesis?
Methodological Answer:
Use a fractional factorial design to test variables:
Solvent polarity : Compare benzene (non-polar) vs. DMF (polar aprotic) effects on reaction kinetics.
Base strength : Evaluate NaNH₂ vs. KOtBu for deprotonation efficiency.
Temperature gradients : Monitor byproduct formation via GC-MS at 10°C intervals.
Industrial-scale insights (e.g., continuous flow reactors) can inform lab-scale optimizations .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?
Methodological Answer:
Cross-validate with computational tools : Compare experimental NMR shifts with PubChem’s predicted values (e.g., using the Lexichem TK 2.7.0 algorithm) .
Crystallographic analysis : Employ SHELX for crystal structure determination to confirm stereochemistry .
Isolate intermediates : Trace discrepancies to side reactions (e.g., hydrolysis of the nitrile group).
Advanced: What mechanistic insights guide the design of this compound analogs with enhanced biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., -F) to increase electrophilicity, as seen in 4-(2-Fluorophenyl)butanenitrile .
- Bioisosteric replacement : Substitute the nitrile with a carboxylic acid to mimic natural substrates in enzyme inhibition assays .
Advanced: How does this compound compare structurally and functionally to related nitriles like phenylacetonitrile?
Methodological Answer:
Refer to comparative tables (e.g., PubChem data):
| Compound | Biological Activity | Key Structural Difference |
|---|---|---|
| This compound | Intermediate in drug synthesis | Longer alkyl chain (C4 backbone) |
| Phenylacetonitrile | Limited bioactivity data | Shorter chain (C2 backbone) |
| Such comparisons highlight the role of chain length in modulating reactivity and solubility . |
Data Analysis: What statistical frameworks are recommended for analyzing contradictory results in catalytic efficiency studies involving this compound?
Methodological Answer:
- ANOVA : Test for significant differences in yield across multiple reaction trials.
- Error analysis : Quantify instrumental uncertainty (e.g., ±0.5% for GC purity measurements).
- p-value thresholds : Use p < 0.05 to define significance, with Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
